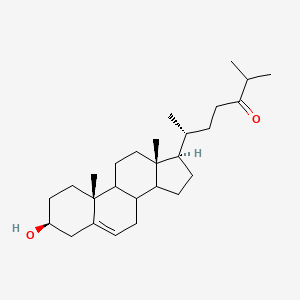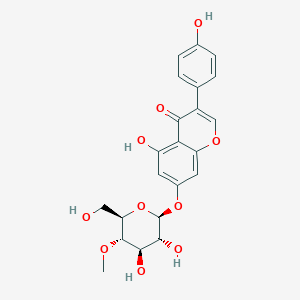
4''-methyloxy-Genistin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘-Methyloxy-Genistin is an isoflavone methyl-glycoside, which is a type of flavonoid. It is isolated from Cordyceps militaris grown on germinated soybeans . Isoflavones, including 4’'-methyloxy-Genistin, possess immunomodulating and antiallergic activities . The compound has a molecular formula of C22H22O10 and a molecular weight of 446.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’'-Methyloxy-Genistin can be synthesized through the glycosylation of genistein with a suitable glycosyl donor under specific reaction conditions. The process involves the use of protecting groups to ensure selective glycosylation at the desired position. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent at a controlled temperature .
Industrial Production Methods
Industrial production of 4’'-methyloxy-Genistin involves the extraction and isolation from natural sources, such as Cordyceps militaris grown on germinated soybeans. The process includes several steps:
- Cultivation of Cordyceps militaris on germinated soybeans.
- Extraction of the isoflavones using a suitable solvent.
- Purification of the compound through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4’'-Methyloxy-Genistin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4’'-Methyloxy-Genistin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.
Biology: Investigated for its immunomodulating and antiallergic activities.
Medicine: Potential therapeutic applications in treating allergies and immune-related disorders.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
4’'-Methyloxy-Genistin exerts its effects through several molecular targets and pathways:
Immunomodulation: The compound modulates the activity of immune cells, such as mast cells, by inhibiting the release of histamine and other inflammatory mediators.
Antiallergic Activity: It reduces the activation of antigen-stimulated mast cells, thereby decreasing allergic responses.
Comparison with Similar Compounds
Similar Compounds
Genistein: A closely related isoflavone with similar biological activities.
Daidzein: Another isoflavone with immunomodulating properties.
Biochanin A: An isoflavone with antiallergic and anti-inflammatory activities.
Uniqueness
4’'-Methyloxy-Genistin is unique due to its specific glycosylation pattern, which may confer distinct biological activities compared to other isoflavones. Its methyl-glycoside structure allows for specific interactions with molecular targets, potentially enhancing its immunomodulating and antiallergic effects .
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFZFJHZGAOITN-YCDQRNBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

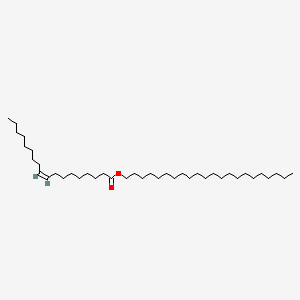
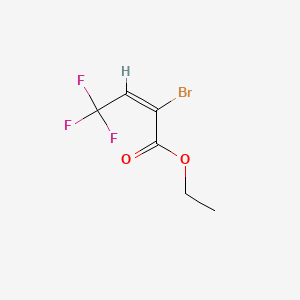

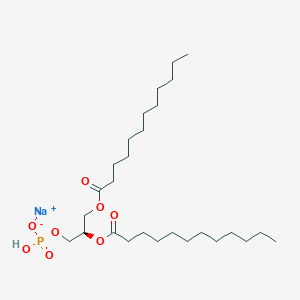
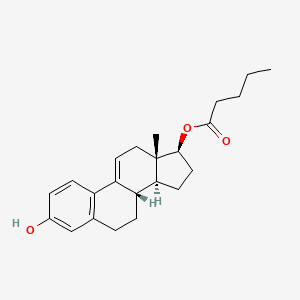
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)



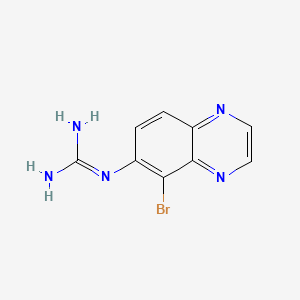
![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)
